E-2-Chloro-3-(2-nitro)vinylquinoline
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Overview
Description
E-2-Chloro-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C11H7ClN2O2 and a molecular weight of 234.64 g/mol . It is characterized by the presence of a quinoline ring substituted with a chloro group at the 2-position and a nitrovinyl group at the 3-position. This compound is primarily used for research purposes and has been cited in scientific literature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E-2-Chloro-3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloroquinoline with nitroethylene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
E-2-Chloro-3-(2-nitro)vinylquinoline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form various nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
E-2-Chloro-3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of E-2-Chloro-3-(2-nitro)vinylquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:
DNA Intercalation: The quinoline ring can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.
Reactive Oxygen Species (ROS) Generation: The nitro group can generate reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
E-2-Chloro-3-(2-nitro)vinylquinoline can be compared with other similar compounds, such as:
2-Chloroquinoline: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.
3-Nitroquinoline: Lacks the chloro group, which affects its reactivity and biological activity.
2-Chloro-3-(2-amino)vinylquinoline: The amino group provides different chemical and biological properties compared to the nitro group.
This compound is unique due to the presence of both chloro and nitrovinyl groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
182050-12-0 |
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Molecular Formula |
C11H8ClN2O2 |
Molecular Weight |
0 |
Synonyms |
E-2-CHLORO-3-(2-NITRO)VINYLQUINOLINE |
Origin of Product |
United States |
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